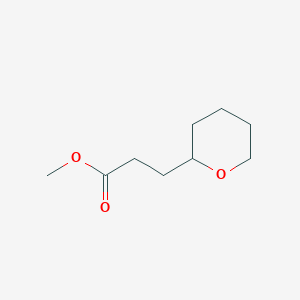

![molecular formula C14H20N2O2S B2924624 N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide CAS No. 372109-26-7](/img/structure/B2924624.png)

N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

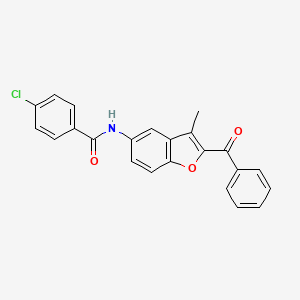

N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide is a useful research compound. Its molecular formula is C14H20N2O2S and its molecular weight is 280.39. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Sulfonamides, including those with butane-1-sulfonate structures, have been synthesized and evaluated for their antimicrobial properties. For instance, quaternary ammonium salts derived from butane-1-sulfonate have shown potential in combating Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their significance in developing new antimicrobial agents (Fadda et al., 2016).

Catalysis and Chemical Reactions

Novel N-sulfonated Brönsted acidic catalysts have facilitated the synthesis of various organic compounds, such as polyhydroquinoline derivatives, through Hantzsch condensation under solvent-free conditions. This demonstrates the role of sulfonated compounds in promoting efficient and eco-friendly chemical synthesis processes (Goli-Jolodar et al., 2016).

Material Science and Engineering

Sulfonamide-based compounds have been explored for their utility in material science, such as in the preparation of polyurethane materials. Research has identified sulfonic acids as effective catalysts for urethane formations, offering insights into the development of new materials with potential applications in various industrial sectors (Sardón et al., 2013).

Cancer Detection and Optical Imaging

The synthesis of water-soluble near-infrared dyes with sulfonate groups for cancer detection showcases the application of sulfonamide derivatives in biomedical imaging. These compounds have improved quantum yields and stability for bioconjugation, offering new avenues for the development of molecular-based beacons for cancer detection (Pham et al., 2005).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can interact with their targets in a variety of ways, often resulting in significant changes in biological activity . For example, some indole derivatives have been shown to inhibit enzymes, block receptor binding, or disrupt cellular processes .

Biochemical Pathways

For instance, some indole derivatives have been shown to inhibit the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .

Result of Action

It is known that indole derivatives can have a variety of effects at the molecular and cellular level, often resulting in significant changes in biological activity .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by a variety of factors, including ph, temperature, and the presence of other molecules .

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c1-2-3-10-19(17,18)16-9-8-12-11-15-14-7-5-4-6-13(12)14/h4-7,11,15-16H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPNTFBYLUZMAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCCC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2924544.png)

![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-5-methyl-2-(methylethyl)benzene](/img/structure/B2924546.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]prop-2-enamide](/img/structure/B2924549.png)

![1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2924550.png)

![2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2924558.png)

![N-[p-(4(5)-imidazolyl)benzyl]acrylamid](/img/structure/B2924560.png)

![4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B2924563.png)

![N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2924564.png)